molecular formula C20H18 B12570046 1,2,3,4-Tetrahydro-1,1'-binaphthalene CAS No. 199128-30-8

1,2,3,4-Tetrahydro-1,1'-binaphthalene

Cat. No.: B12570046
CAS No.: 199128-30-8
M. Wt: 258.4 g/mol
InChI Key: XIBLJLTUROSMKI-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-1,1’-binaphthalene is an organic compound with the molecular formula C20H18 It is a derivative of naphthalene, where the naphthalene ring system is partially hydrogenated

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-1,1’-binaphthalene can be synthesized through several methods. One common approach involves the hydrogenation of 1,1’-binaphthalene under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere at elevated temperatures and pressures .

Industrial Production Methods: Industrial production of 1,2,3,4-Tetrahydro-1,1’-binaphthalene follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure hydrogenation and the use of robust catalysts .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydro-1,1’-binaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2,3,4-Tetrahydro-1,1’-binaphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-1,1’-binaphthalene involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Uniqueness: 1,2,3,4-Tetrahydro-1,1’-binaphthalene is unique due to its partially hydrogenated structure, which imparts specific chemical and physical properties. This makes it valuable in various synthetic and industrial applications, distinguishing it from fully aromatic or fully saturated analogs .

Properties

CAS No.

199128-30-8

Molecular Formula

C20H18

Molecular Weight

258.4 g/mol

IUPAC Name

1-(1,2,3,4-tetrahydronaphthalen-1-yl)naphthalene

InChI

InChI=1S/C20H18/c1-3-11-17-15(7-1)9-5-13-19(17)20-14-6-10-16-8-2-4-12-18(16)20/h1-5,7-9,11-13,20H,6,10,14H2

InChI Key

XIBLJLTUROSMKI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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